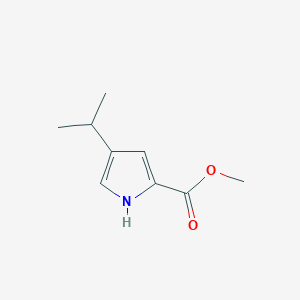

Methyl 4-isopropyl-pyrrole-2-carboxylate

Description

General Context of Pyrrole (B145914) Heterocycles in Academic Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, represents a cornerstone of organic and medicinal chemistry. acs.orgbiolmolchem.com Its unique electronic structure and reactivity have established the pyrrole nucleus as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. acs.orgbiolmolchem.com Pyrrole and its derivatives are integral components of numerous natural products essential to life, including heme (a component of hemoglobin), chlorophylls, and vitamin B12. google.com

In academic and industrial research, the pyrrole ring is a subject of intense study due to its versatile biological activity. biolmolchem.comacs.org Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological properties, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal activities. google.comresearchgate.net This broad utility has made the synthesis and functionalization of pyrrole derivatives a significant objective for medicinal chemists seeking to develop novel therapeutic agents. researchgate.netnih.gov

Overview of Pyrrole-2-Carboxylates as Key Synthetic Intermediates and Pharmacophores

Within the extensive family of pyrrole derivatives, pyrrole-2-carboxylates are a particularly important subclass. These compounds feature a carboxylate group at the C2 position of the pyrrole ring and are widely recognized as crucial synthetic intermediates and potent pharmacophores. mdpi.com The ester functionality provides a reactive handle for further chemical transformations, such as amide bond formation, reduction to alcohols, or conversion to other functional groups, making them versatile building blocks for more complex molecules. nih.govrsc.org

The pyrrole-2-carboxylate moiety itself is a key structural component in many biologically active molecules. mdpi.com For instance, it has been identified as the core pharmacophore in series of potential antibacterial agents, particularly those targeting drug-resistant tuberculosis. mdpi.comnih.gov Its ability to form critical hydrogen bonds and other interactions within biological targets makes it a valuable feature in drug design. nih.gov Consequently, the development of efficient and regioselective methods for the synthesis of substituted pyrrole-2-carboxylates is an active and important area of chemical research. acs.org

Positioning of Methyl 4-isopropyl-pyrrole-2-carboxylate within Pyrrole Chemistry Research

This compound (CAS Number: 7165-07-3) is a specific derivative within the broader class of alkyl pyrrole-2-carboxylates. chemicalbook.comnih.gov Its structure is characterized by the foundational methyl pyrrole-2-carboxylate scaffold, which is further functionalized with an isopropyl group at the C4 position of the pyrrole ring.

| Property | Data |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| CAS Number | 7165-07-3 |

| IUPAC Name | methyl 4-isopropyl-1H-pyrrole-2-carboxylate |

Table 1: Chemical Properties of this compound. nih.gov

This compound is positioned in the literature primarily as a specialized synthetic building block. While extensive studies focusing solely on this molecule are not prominent, its close structural analogues and precursors are noted as valuable intermediates. For example, the synthesis of 4-isopropyl-pyrrole-2-carbaldehyde has been documented as a precursor for creating more complex heterocyclic structures for potential use in pharmaceuticals. google.com The conversion of a 2-carbaldehyde to a 2-carboxylate is a standard synthetic transformation, placing this compound as a logical downstream intermediate in synthetic pathways. The presence of the isopropyl group at the C4 position provides specific steric and electronic properties, distinguishing it from other alkyl-substituted pyrroles and allowing for the systematic exploration of structure-activity relationships (SAR).

Rationale for Advanced Investigation of this compound

The rationale for the advanced investigation of this compound stems from its potential as a tool for creating novel, biologically active molecules. The strategic placement of the isopropyl group offers a means to modulate the lipophilicity and steric profile of resulting compounds, which are critical parameters in drug design.

Key areas for investigation include:

Development of Novel Synthetic Methodologies: While general methods for synthesizing substituted pyrroles exist, the specific regioselective synthesis of C4-alkylated pyrrole-2-carboxylates presents an ongoing challenge. uctm.edu Research into efficient and high-yield syntheses of this compound would be a valuable contribution to synthetic organic chemistry.

Exploration in Materials Science: Pyrrole-containing polymers are known for their conductive properties. The introduction of specific alkyl substituents like isopropyl can influence the packing, solubility, and electronic characteristics of these materials, suggesting a potential, though less explored, avenue of investigation.

The value of this compound lies not in its own end-use applications discovered to date, but in its role as a versatile intermediate that enables the synthesis and systematic study of more complex and potentially useful chemical entities.

Structure

3D Structure

Properties

CAS No. |

7165-07-3 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

methyl 4-propan-2-yl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-6(2)7-4-8(10-5-7)9(11)12-3/h4-6,10H,1-3H3 |

InChI Key |

JFMAEFAAICBJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CNC(=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to Methyl 4 Isopropyl Pyrrole 2 Carboxylate

Direct Synthetic Routes to Methyl 4-isopropyl-pyrrole-2-carboxylate

Direct synthetic approaches to this compound predominantly involve the introduction of an isopropyl group onto the methyl 2-pyrrolecarboxylate scaffold. The key method documented for this transformation is the Friedel-Crafts alkylation.

Friedel-Crafts Alkylation Approaches and Variants

The Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate is a significant documented method for synthesizing the target compound. cdnsciencepub.com This electrophilic aromatic substitution reaction involves treating the pyrrole (B145914) substrate with an isopropylating agent in the presence of a Lewis acid catalyst.

The reaction between isopropyl chloride and methyl 2-pyrrolecarboxylate, catalyzed by aluminum chloride, has been investigated as a direct route to the title compound. cdnsciencepub.com In this process, the isopropyl cation (or a related polarized complex) acts as the electrophile, attacking the electron-rich pyrrole ring. The ester group at the 2-position deactivates the ring towards electrophilic attack, influencing the position of the incoming isopropyl group. The reactivity of the pyrrole ring is generally highest at the α-positions (C2 and C5) due to better stabilization of the intermediate cation. nih.govwikipedia.org However, since the C2 position is already substituted, the reaction primarily occurs at the C4 (β) and C5 (α) positions.

A significant challenge in the Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate is controlling the regioselectivity. The reaction typically yields a mixture of products, including the desired this compound, along with Methyl 5-isopropyl-pyrrole-2-carboxylate and Methyl 4,5-diisopropyl-pyrrole-2-carboxylate. cdnsciencepub.com

Research has shown that the 4-isopropyl isomer is a kinetically favored product. However, under the alkylation conditions, it can rearrange to the thermodynamically more stable 5-isopropyl isomer. cdnsciencepub.com This suggests a mechanistic pathway where initial alkylation at the 4-position is followed by a potential rearrangement to the 5-position. cdnsciencepub.com The isomer distribution is therefore highly dependent on the reaction conditions. Neither the 5-isopropyl nor the 4,5-diisopropyl esters were observed to undergo further rearrangement under the same conditions. cdnsciencepub.com

Table 1: Products from Friedel-Crafts Isopropylation of Methyl 2-pyrrolecarboxylate

| Product Name | Isomer Type | Observations |

|---|---|---|

| This compound | 4-substituted (β-isomer) | Isolated from the reaction mixture; can rearrange under reaction conditions. cdnsciencepub.com |

| Methyl 5-isopropyl-pyrrole-2-carboxylate | 5-substituted (α-isomer) | Isolated from the reaction mixture; thermodynamically stable. cdnsciencepub.com |

This table is generated based on documented findings from isopropylation reactions.

Alternative Ring-Closure Syntheses Yielding the Pyrrole-2-carboxylate Core

While direct alkylation is the most specifically described route, the pyrrole ring system can be constructed through various ring-closure or cyclization reactions. uctm.edu The Paal-Knorr synthesis, for example, is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. uctm.edunih.gov

To apply this to the synthesis of this compound, a specifically substituted 1,4-dicarbonyl precursor would be required. The synthesis would need to start with a compound that already contains the isopropyl group at the correct position relative to the carbonyl groups that will form the C3 and C5 positions of the pyrrole ring. Other methods, such as those involving the cyclization of α-amino ketones or other suitably functionalized acyclic precursors, could also theoretically be employed, provided the starting materials are designed to incorporate the necessary isopropyl and methyl ester functionalities at the correct positions. organic-chemistry.orgnih.gov

Strategies for Selective Isopropyl Group Introduction at the 4-Position

Achieving selectivity for the 4-position in the alkylation of pyrroles is a known synthetic challenge, as the α-positions are generally more nucleophilic. nih.gov The successful formation of the 4-isopropyl isomer via the Friedel-Crafts reaction on methyl 2-pyrrolecarboxylate is notable. The electron-withdrawing ester group at C2 deactivates the ring, particularly the adjacent C5 position (via resonance), which may contribute to the observed formation of the C4-alkylated product.

The primary strategy to maximize the yield of the 4-isopropyl isomer involves kinetic control. Since the 4-isomer can rearrange to the more stable 5-isomer, reaction parameters such as lower temperatures and shorter reaction times could potentially favor the isolation of the desired kinetic product before significant rearrangement occurs. cdnsciencepub.comchemspider.com This approach is common in electrophilic substitutions where kinetic and thermodynamic products differ.

Advanced Synthetic Strategies for Pyrrole-2-Carboxylate Derivatives

The synthesis of pyrrole-2-carboxylate derivatives, including the target compound this compound, has evolved significantly beyond classical methods like the Knorr and Paal-Knorr syntheses. Modern approaches leverage transition metal catalysis, strategic functionalization, and biocatalysis to achieve higher efficiency, selectivity, and structural diversity.

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., [3+2], [4+1], [2+2+1] Methodologies)

Transition metal catalysis provides powerful, atom-economical routes to the pyrrole ring system through various cycloaddition strategies. These methods involve the construction of the five-membered ring from smaller, unsaturated precursors.

[3+2] Cycloaddition: This methodology involves the reaction of a three-atom component with a two-atom component. For instance, a transition metal-catalyzed reaction between aziridines and alkynes can lead to the formation of the pyrrole core. Rhodium catalysts have been shown to promote the oxidative ring-opening of 2-vinylaziridines, which then coordinate with an alkyne. The subsequent migratory insertion and reductive elimination form a dihydropyrrole, which aromatizes to the final pyrrole product.

[4+1] Cycloaddition: While less common for pyrroles, this approach involves combining a four-atom dienyl system with a one-atom nitrogen source (a nitrene equivalent). Transition metal complexes are often used to generate the reactive nitrene species from precursors like azides.

[2+2+1] Cycloaddition: This powerful multicomponent reaction constructs the pyrrole ring from two alkyne molecules and a nitrogen source. A notable example is the titanium-catalyzed formal [2+2+1] cycloaddition of alkynes and diazenes. nih.govumn.edu This reaction proceeds through a Ti(II)/Ti(IV) redox catalytic cycle, analogous to the Pauson-Khand reaction for cyclopentenones. The proposed mechanism involves the formation of an azatitanacyclobutene intermediate, which undergoes a second alkyne insertion followed by reductive elimination to yield the polysubstituted pyrrole. nih.govumn.edu

Table 1: Overview of Transition Metal-Catalyzed Cycloaddition Strategies for Pyrrole Synthesis

| Cycloaddition Type | Reactant Components | Common Metal Catalysts | Mechanistic Highlights |

| [3+2] | Aziridine + Alkyne | Rhodium (Rh) | Oxidative ring-opening of aziridine, coordination with alkyne, migratory insertion, and reductive elimination. |

| [4+1] | Dienyl System + Nitrene Precursor (e.g., Azide) | Rhodium (Rh), Ruthenium (Ru) | Metal-catalyzed generation of a reactive nitrene species that reacts with the diene. |

| [2+2+1] | 2 x Alkyne + Diazene (N-source) | Titanium (Ti) | Formation of an azatitanacyclobutene intermediate, second alkyne insertion, and reductive elimination via a redox cycle. nih.govumn.edu |

Functionalization and Derivatization of Existing Pyrrole Scaffolds

An alternative to de novo ring synthesis is the direct functionalization of a pre-formed pyrrole-2-carboxylate scaffold. This is a highly relevant strategy for producing specific analogues like this compound. The electron-rich nature of the pyrrole ring makes it amenable to electrophilic substitution, but regioselectivity can be a challenge.

A plausible pathway to this compound involves the Friedel-Crafts alkylation of Methyl 1H-pyrrole-2-carboxylate. The ester group at the C2 position is deactivating, which directs incoming electrophiles to the C4 and C5 positions.

Reaction Scheme:

Starting Material: Methyl 1H-pyrrole-2-carboxylate.

Reaction: Friedel-Crafts alkylation using an isopropylating agent (e.g., 2-chloropropane (B107684) or isopropanol) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a zeolite).

Product: A mixture of isomers, including the desired this compound and the 5-isopropyl isomer.

Controlling the regioselectivity to favor the C4 position is a key challenge. Recent advances in C-H functionalization using directing groups offer more precise control over the site of modification. nih.govrsc.org For example, a removable directing group on the pyrrole nitrogen can force metal-catalyzed C-H activation to occur specifically at the C5 or C3 position, which, after subsequent synthetic steps, could indirectly lead to a C4-functionalized product. nih.gov

Biocatalytic and Chemoenzymatic Approaches in Pyrrole Synthesis

Biocatalysis offers a green and highly selective alternative for synthesizing substituted pyrroles. Chemoenzymatic strategies, which combine enzymatic and traditional chemical steps, are particularly powerful. A prominent example is the biocatalytic equivalent of the Knorr pyrrole synthesis, which uses transaminases (TAs). manchester.ac.uknih.gov

In this approach, a transaminase enzyme (e.g., ATA-113) mediates the key amination of an α-diketone to produce a highly reactive α-amino ketone in situ. manchester.ac.uknih.gov This intermediate is immediately trapped by a β-keto ester co-substrate, leading to a condensation and cyclization cascade that forms the pyrrole ring. manchester.ac.uk This method avoids the self-condensation of unstable α-amino ketones, a common side reaction in the classic Knorr synthesis. wikipedia.org

Table 2: Chemoenzymatic Knorr-Type Pyrrole Synthesis

| Step | Description | Key Reagents/Catalysts | Advantages |

| 1. Amination | Enzymatic transfer of an amino group from a donor (e.g., isopropylamine) to an α-diketone. | Transaminase (ATA), Pyridoxal 5'-phosphate (PLP) cofactor, Amine donor | High selectivity, mild reaction conditions (room temperature, aqueous buffer), avoids unstable intermediates. manchester.ac.uknih.gov |

| 2. Condensation | The in situ generated α-amino ketone condenses with a β-keto ester. | β-keto ester | Spontaneous reaction that traps the reactive amino ketone. nih.gov |

| 3. Cyclization | Intramolecular cyclization followed by dehydration to form the aromatic pyrrole ring. | (Spontaneous) | Forms the stable aromatic heterocycle, driving the reaction forward. |

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For pyrrole synthesis, investigations have focused on the intermediates of electrophilic substitution and the rate-limiting steps of classical condensation reactions.

Elucidation of Electrophilic Substitution Mechanisms on Pyrrole Rings

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the π-system. pearson.com This makes the ring significantly more nucleophilic than benzene (B151609).

The mechanism proceeds via a two-step process:

Attack by the Electrophile: The π-electrons of the pyrrole ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

The regioselectivity of this reaction is dictated by the stability of the intermediate carbocation. slideshare.netquora.comonlineorganicchemistrytutor.com

Attack at C2 (α-position): When the electrophile attacks the C2 position, the positive charge is delocalized over three atoms, including the nitrogen atom. This results in three significant resonance structures, providing substantial stabilization. slideshare.netonlineorganicchemistrytutor.com

Attack at C3 (β-position): Attack at the C3 position allows for delocalization of the positive charge over only two carbon atoms. The nitrogen atom is not directly involved in stabilizing the charge through resonance. This results in only two significant resonance structures, making this intermediate less stable. slideshare.netonlineorganicchemistrytutor.com

Consequently, electrophilic substitution on an unsubstituted pyrrole ring occurs almost exclusively at the C2 position. The presence of substituents, such as the ester group in Methyl 1H-pyrrole-2-carboxylate, modifies this reactivity but the underlying principle of stabilizing the cationic intermediate remains paramount.

Kinetic Studies and Determination of Rate-Limiting Steps

Electrophilic Substitution: In the electrophilic substitution of pyrrole, the initial attack of the electrophile disrupts the aromaticity of the ring, leading to the high-energy sigma complex. This first step has a high activation energy and is the rate-determining step of the reaction. biosynce.com The subsequent deprotonation is a fast process that restores the stable aromatic system. The reaction rate can be expressed by the general rate law: Rate = k[Pyrrole][Electrophile]. biosynce.com

Paal-Knorr Synthesis: Mechanistic studies of the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl and an amine, have shown that the rate-determining step is the cyclization of a hemiaminal intermediate. organic-chemistry.orgrgmcet.edu.in This was determined by observing that stereoisomers of the starting dicarbonyl cyclize at different rates, which would not be the case if a planar enamine intermediate were formed prior to the rate-limiting step. organic-chemistry.org

Polymerization: Kinetic studies on the chemical polymerization of pyrrole using FeCl₃ as an oxidant have determined the activation energies for the initiation and propagation steps to be approximately 79.5 kJ/mol and 73.4 kJ/mol, respectively. researchgate.net Such data are critical for controlling the properties of resulting materials like polypyrrole. biosynce.comresearchgate.net

Analysis of Intermediate Formation and Rearrangement Processes

The construction of the pyrrole ring is a step-wise process that invariably involves the formation of several key intermediates. The stability and reactivity of these intermediates dictate the efficiency of the synthesis and the potential for alternative reaction pathways, including molecular rearrangements.

Intermediates in the Barton-Zard Synthesis

An alternative and powerful method for constructing the pyrrole nucleus is the Barton-Zard synthesis, which involves the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base. wikipedia.orghellenicaworld.com For the targeted synthesis of this compound, the logical starting materials would be 1-nitro-3-methyl-1-butene and methyl isocyanoacetate.

The mechanism of the Barton-Zard reaction is understood to proceed through the following sequence of intermediates: wikipedia.orghellenicaworld.com

Formation of the Isocyanoacetate Anion: The reaction is initiated by the deprotonation of the α-carbon of the methyl isocyanoacetate by a base, generating a resonance-stabilized carbanion .

Michael Addition: This nucleophilic carbanion then adds to the electron-deficient β-carbon of the nitroalkene in a Michael-type fashion. This step results in the formation of a nitronate anion intermediate.

Intramolecular Cyclization: The reaction cascade continues with a 5-endo-dig intramolecular cyclization, where the nitronate anion attacks the electrophilic carbon of the isocyano group to form a five-membered ring.

Elimination of the Nitro Group: The cyclic intermediate then undergoes a base-promoted elimination of the nitro group as nitrite.

Aromatization: The final step involves the tautomerization of the resulting dihydropyrrole intermediate to afford the aromatic pyrrole product. wikipedia.org

The key intermediates in the Barton-Zard synthesis are outlined in the table below.

| Intermediate | Description | Key Structural Features |

| Isocyanoacetate Carbanion | The nucleophilic species generated from the deprotonation of methyl isocyanoacetate. | A carbanion at the α-position to both the ester and isocyano functionalities. |

| Nitronate Anion | The adduct formed after the Michael addition of the isocyanoacetate carbanion to the nitroalkene. | An anionic species with the negative charge delocalized over the C-N-O system of the nitro group. |

| Cyclic Nitronate Intermediate | The five-membered ring formed via intramolecular cyclization. | A heterocyclic system containing the nitronate functionality within the ring structure. |

| Dihydropyrrole | The non-aromatic precursor to the final product, formed after the elimination of the nitro group. | A five-membered heterocyclic ring with one double bond. |

Rearrangement Processes: The Barton-Zard synthesis is a sequential reaction that proceeds through a series of well-defined intermediates. wikipedia.orghellenicaworld.com The established mechanism does not involve any skeletal rearrangements. The isopropyl group from the starting nitroalkene is directly incorporated into the 4-position of the pyrrole ring. While some unusual reaction outcomes have been reported for specific substrates in what are termed abnormal Barton-Zard reactions, these are not considered rearrangements of the primary intermediates in the standard pathway. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy is a powerful tool for identifying the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of Methyl 4-isopropyl-pyrrole-2-carboxylate would exhibit characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The pyrrole (B145914) ring protons, H-3 and H-5, are expected to appear as distinct signals in the aromatic region of the spectrum. The electron-withdrawing nature of the methoxycarbonyl group at the C-2 position would deshield the adjacent H-3 proton, causing it to resonate at a lower field compared to the H-5 proton. The isopropyl group at the C-4 position, being an electron-donating group, would shield the adjacent H-3 and H-5 protons.

The protons of the isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton, a classic splitting pattern arising from spin-spin coupling. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The N-H proton of the pyrrole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | 8.0 - 9.5 | br s | - |

| H-3 | ~6.8 | d | ~1.5 |

| H-5 | ~6.7 | d | ~1.5 |

| -CH(CH₃)₂ | 2.8 - 3.2 | sept | ~7.0 |

| -CH(CH ₃)₂ | ~1.2 | d | ~7.0 |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The carbons of the pyrrole ring (C-2, C-3, C-4, and C-5) will resonate in the aromatic region, with their specific shifts influenced by the substituents. The C-2 carbon, being attached to the ester group, and the C-4 carbon, bearing the isopropyl group, are expected to be at a lower field compared to C-3 and C-5. The carbons of the isopropyl group and the methyl ester group will appear in the upfield aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~162 |

| C-2 | ~128 |

| C-4 | ~125 |

| C-5 | ~115 |

| C-3 | ~110 |

| -OC H₃ | ~51 |

| -C H(CH₃)₂ | ~27 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the H-3 and H-5 protons of the pyrrole ring, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For instance, correlations would be expected from the methyl ester protons to the carbonyl carbon and the C-2 carbon of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, the orientation of the isopropyl group relative to the pyrrole ring.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes. For this compound, VT-NMR could be employed to study the rotation of the isopropyl group and the ester group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent protons or carbons, which would coalesce into averaged signals at higher temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a fingerprint of the functional groups present.

Assignment of Characteristic Functional Group Vibrational Modes

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.

N-H Stretch: A characteristic N-H stretching vibration is expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected in the IR spectrum, typically around 1700-1720 cm⁻¹.

C-N and C-C Stretches: Vibrations associated with the C-N and C-C bonds of the pyrrole ring will appear in the fingerprint region (below 1600 cm⁻¹).

C-O Stretch: The C-O stretching vibration of the ester group would be visible in the 1200-1300 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (ester) | Stretch | 1700 - 1720 |

| C=C (pyrrole) | Stretch | 1500 - 1600 |

| C-N (pyrrole) | Stretch | 1300 - 1400 |

Conformational Isomer Analysis via Vibrational Signatures

The structural flexibility of this compound primarily revolves around the orientation of the methoxycarbonyl group relative to the pyrrole ring. This gives rise to conformational isomers, or rotamers, which can be identified and characterized using vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy. For 2-substituted pyrroles, the most significant conformational variance is typically between the s-cis and s-trans forms, defined by the dihedral angle of the N-C2-C=O atoms.

In the s-cis conformer, the carbonyl oxygen is syn-periplanar to the C3 atom of the pyrrole ring, whereas in the s-trans conformer, it is anti-periplanar. These distinct spatial arrangements result in different vibrational environments for the bonds involved, leading to unique signatures in the vibrational spectrum. Research on analogous compounds, such as pyrrole-2-carboxylic acid, has established that the carbonyl (C=O) stretching frequency is particularly sensitive to conformation. researchgate.net Theoretical calculations and experimental data on related molecules suggest that the s-cis conformer is often more stable due to favorable dipole interactions. researchgate.net

Vibrational analysis would focus on key spectral regions:

C=O Stretching Region (approx. 1650-1750 cm⁻¹): The precise frequency of the carbonyl stretch can differ between the s-cis and s-trans isomers due to variations in conjugation and intramolecular interactions. A detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of observed bands to specific conformers.

N-H Stretching Region (approx. 3300-3500 cm⁻¹): The frequency and bandwidth of the N-H stretch are indicative of hydrogen bonding, which is discussed in the following section. In a non-interacting state (e.g., dilute solution), subtle differences may arise between conformers.

Although specific experimental studies on the conformational population of this compound are not widely available, the principles derived from studies of pyrrole-2-carboxylic acid and other 2-acylpyrroles provide a robust framework for such analysis. researchgate.netresearchgate.net

Investigation of Intermolecular Interactions in Condensed Phases

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For pyrrole-2-carboxylate derivatives, hydrogen bonding is a primary directional force that dictates the supramolecular assembly. While the specific crystal structure of this compound is not publicly documented, extensive research on its parent compound, Methyl 1H-pyrrole-2-carboxylate, provides critical insight into the expected interactions. mdpi.comnih.gov

The dominant interaction in the crystal lattice of Methyl 1H-pyrrole-2-carboxylate is a moderately strong N-H···O hydrogen bond. nih.gov In this motif, the pyrrole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group on a neighboring molecule serves as the acceptor. This interaction is highly directional and leads to the formation of infinite one-dimensional chains. In the case of Methyl 1H-pyrrole-2-carboxylate, these interactions form a C(5) chain motif that propagates in a helical fashion along a crystallographic axis. mdpi.comnih.gov

Beyond this primary hydrogen bond, weaker interactions also contribute to the stability of the crystal packing. These can include:

C-H···O interactions: Weak hydrogen bonds may form between ring or methyl C-H groups and the carbonyl oxygen.

C-H···π interactions: The electron-rich pyrrole ring can act as an acceptor for hydrogen atoms from adjacent molecules, helping to interconnect the primary hydrogen-bonded chains. nih.gov

van der Waals forces: These non-directional forces, particularly from the alkyl groups, contribute to efficient space-filling in the crystal.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N1 | H1 | O2 | 0.86 | 2.11 | 2.952 | 165.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, HRMS provides unambiguous verification of its molecular formula, C₉H₁₃NO₂.

The instrument measures the mass with sufficient accuracy (typically with an error of less than 5 parts per million, ppm) to distinguish the compound from other molecules with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass, calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as the reference value. Any significant deviation between the measured and theoretical mass would indicate an incorrect structural assignment or the presence of impurities.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₉H₁₃NO₂ | 167.09463 |

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID) in MS/MS experiments, provides valuable structural information through the analysis of fragmentation patterns. When the molecular ion (M⁺˙ or [M+H]⁺) of this compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting ions and neutral losses.

Based on studies of related 2-substituted pyrrole derivatives and general principles of ester fragmentation, several key pathways can be predicted for this molecule: nih.govwhitman.edu

Loss of the Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This produces a stable acylium ion.

Loss of a Methyl Radical from the Isopropyl Group: Alpha-cleavage at the isopropyl substituent is highly favorable, leading to the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable secondary carbocation resonance-stabilized by the pyrrole ring.

Loss of the Methoxycarbonyl Group: The entire ester functional group can be cleaved, resulting in the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da).

Loss of Propene (McLafferty Rearrangement): Although less common for aromatic rings, if the isopropyl group enables a suitable six-membered transition state, a McLafferty-type rearrangement could lead to the loss of propene (C₃H₆, 42 Da).

These fragmentation patterns provide a structural fingerprint, confirming the presence and connectivity of the methyl ester and isopropyl groups attached to the pyrrole core.

| Proposed Fragmentation | Neutral Loss | Mass of Neutral Loss (Da) | Predicted Fragment m/z |

|---|---|---|---|

| Loss of Methyl Radical | •CH₃ | 15.02 | 152.07 |

| Loss of Methoxy Radical | •OCH₃ | 31.02 | 136.07 |

| Loss of Propene | C₃H₆ | 42.08 | 125.01 |

| Loss of Methoxycarbonyl Radical | •COOCH₃ | 59.02 | 108.07 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Determination of Crystal Packing and Unit Cell Parameters

While a crystal structure for this compound has not been reported in the surveyed literature, the structure of the closely related compound, Methyl 1H-pyrrole-2-carboxylate , serves as an excellent model for the type of data obtained. nih.gov The crystallographic analysis of this analog revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell is the fundamental repeating block of the crystal, and its dimensions (a, b, c) and angles (α, β, γ) define the lattice.

The crystal packing is primarily directed by the formation of N-H···O hydrogen bonds, which link the molecules into chains as detailed in Section 3.2.3. These chains are further organized into layers through weaker C-H···π and van der Waals interactions, demonstrating a hierarchical supramolecular structure. Analysis of a specific derivative like this compound would similarly reveal its unique unit cell parameters and the precise way in which the isopropyl group modifies the packing arrangement seen in its parent compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5346 (19) |

| b (Å) | 5.4598 (14) |

| c (Å) | 14.730 (4) |

| β (°) | 100.55 (2) |

| Volume (V) (ų) | 595.7 (3) |

| Molecules per Unit Cell (Z) | 4 |

Analysis of Molecular Conformation and Torsion Angles in the Crystalline State

Detailed information regarding the molecular conformation and specific torsion angles of this compound in its crystalline form is not available in the current body of scientific literature. The determination of these parameters would necessitate single-crystal X-ray diffraction analysis, a study which has not yet been published for this compound. Without such experimental data, a table of torsion angles cannot be generated.

Detailed Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Similarly, a detailed characterization of the intermolecular interactions, including hydrogen bonding and potential π-stacking, within the crystal lattice of this compound is contingent upon the availability of its crystal structure. As this information is not publicly accessible, a scientifically rigorous description and a corresponding data table of these interactions cannot be compiled. The nature and geometry of such interactions are highly specific to the crystal packing of the molecule .

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. For a molecule like Methyl 4-isopropyl-pyrrole-2-carboxylate, DFT calculations would typically be used to determine its most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule to find its equilibrium conformation.

Following geometry optimization, vibrational frequency calculations are often performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule, which are valuable for its experimental identification. Furthermore, DFT is used to compute various electronic properties, such as dipole moment and charge distribution, which are crucial for understanding its interactions with other molecules. While studies on other substituted pyrroles have utilized DFT for these purposes, specific data for the isopropyl-substituted variant is not available.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry. Due to their higher computational expense, they are typically used for smaller molecules or to benchmark results from less demanding methods like DFT. No published ab initio calculations for this compound could be located.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity, chemical hardness, and electrophilicity. These indices provide a quantitative measure of the molecule's susceptibility to chemical reactions. While the HOMO-LUMO gap and reactivity descriptors have been calculated for numerous pyrrole (B145914) derivatives to understand substituent effects, specific values for this compound are not present in the current body of scientific literature.

Computational Spectroscopy and Property Prediction

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts and coupling constants of a molecule. These predictions are based on the calculated electronic environment around each nucleus. For new or uncharacterized compounds, predicted NMR spectra can be a powerful tool for confirming the proposed structure. However, no such predictive studies for this compound have been published.

Simulation of IR and Raman Spectra for Comparison with Experimental Data

As mentioned, vibrational frequency calculations using methods like DFT can be used to simulate the IR and Raman spectra of a molecule. These simulated spectra show the expected positions and relative intensities of the vibrational bands. By comparing these simulated spectra with experimentally recorded ones, chemists can make detailed assignments of the vibrational modes and confirm the identity and purity of a synthesized compound. Unfortunately, neither experimental nor simulated IR and Raman spectra for this compound are available in the surveyed literature.

UV-Vis Absorption and Electronic Circular Dichroism (ECD) Calculations for Spectroscopic Fingerprinting

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption properties of molecules like this compound. These calculations provide a theoretical "fingerprint" that can aid in the experimental identification and characterization of the compound.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the pyrrole ring, which is an aromatic system. The ester group acts as a chromophore and its conjugation with the pyrrole ring influences the absorption maxima (λmax). The presence of alkyl substituents (isopropyl and methyl groups) is anticipated to cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted Methyl 1H-pyrrole-2-carboxylate due to their electron-donating inductive effects.

TD-DFT calculations are employed to simulate the UV-Vis spectrum by computing the vertical excitation energies and corresponding oscillator strengths (f) for the lowest-energy electronic transitions. mdpi.comyoutube.com These calculations can be performed with various functionals and basis sets to achieve results that correlate well with experimental data. mdpi.com For a molecule like this compound, the primary absorption bands are predicted to appear in the UV region.

Electronic Circular Dichroism (ECD) is a powerful technique for chiral molecules. Since this compound is achiral, its ECD spectrum would be silent. However, if a chiral center were introduced, TD-DFT could be used to predict the ECD spectrum, which is highly sensitive to the molecule's three-dimensional structure.

Table 1: Predicted UV-Vis Absorption Data for this compound (Hypothetical)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.45 | HOMO → LUMO (π→π*) |

| S0 → S2 | 260 | 0.15 | HOMO-1 → LUMO (π→π*) |

| S0 → S3 | 230 | 0.20 | HOMO → LUMO+1 (π→π*) |

Note: This data is hypothetical and based on typical values for pyrrole-2-carboxylate derivatives.

Mechanistic Studies Using Computational Methods

Computational chemistry provides profound insights into reaction mechanisms, allowing for the exploration of reaction pathways and the energetics involved. For this compound, these methods can elucidate its reactivity, particularly in reactions such as electrophilic aromatic substitution.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. ui.edu.ng For a chemical reaction, the PES maps the energy landscape connecting reactants, transition states, intermediates, and products. By mapping the PES, chemists can identify the most favorable reaction pathways.

For the electrophilic substitution of this compound, the PES would be mapped by systematically changing the coordinates corresponding to the approach of an electrophile to the pyrrole ring. Pyrroles are known to be highly reactive towards electrophiles, with substitution typically occurring at the C2 or C5 position, as this leads to a more stable carbocation intermediate. onlineorganicchemistrytutor.comvedantu.comslideshare.net Given that the C2 position is occupied by the ester group, electrophilic attack is predicted to occur at the C5 position. The PES would reveal the energy changes as the electrophile approaches this position, leading to the formation of a sigma complex (Wheland intermediate).

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating the exact geometry and energy of the TS is crucial for understanding the kinetics of a reaction. Algorithms such as the Berny optimization algorithm can be used to find these saddle points. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Once a transition state is located for a reaction involving this compound, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product minima on the PES. This confirms that the located TS is indeed the correct one for the reaction of interest.

Calculation of Activation Barriers and Reaction Enthalpies

The activation barrier (or activation energy, Ea) of a reaction is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate. Computational methods can calculate the energies of the reactants and the transition state, thus providing an estimate of the activation barrier. For the chemical polymerization of pyrrole, activation energies have been determined for the initiation and propagation steps. researchgate.net

The reaction enthalpy (ΔH) is the difference in energy between the products and the reactants. It indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). Both activation barriers and reaction enthalpies can be calculated with a high degree of accuracy using methods like G3(MP2)//B3LYP. nih.gov

Table 2: Hypothetical Energetics for Electrophilic Bromination at the C5 Position of this compound

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Barrier (Ea) | +15.5 |

| Reaction Enthalpy (ΔH) | -25.0 |

Note: These values are hypothetical and serve as an illustration of computational outputs for a typical electrophilic substitution on a reactive aromatic heterocycle.

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant feature, significantly influencing its crystal structure and physical properties.

Detailed Studies of Hydrogen Bonding (e.g., N-H...O interactions, H-bond energy with BSSE correction)

In the solid state, this compound molecules are likely to form hydrogen bonds between the pyrrole N-H group (the hydrogen bond donor) and the carbonyl oxygen of the ester group (the hydrogen bond acceptor) of a neighboring molecule. This N-H...O interaction is a common and relatively strong type of hydrogen bond.

Computational studies on the closely related Methyl 1H-pyrrole-2-carboxylate have shown that these N-H...O hydrogen bonds are indeed the primary intermolecular interaction, leading to the formation of chains or dimers in the crystal lattice. mdpi.com The energy of these interactions can be calculated computationally. It is important to correct for the Basis Set Superposition Error (BSSE), which is an artifact of using finite basis sets in the calculation of interaction energies between two or more molecules. The counterpoise correction method is commonly used for this purpose. uni-regensburg.de

For the dimer of Methyl 1H-pyrrole-2-carboxylate, the interaction energy of a single N-H...O bond has been calculated to be approximately -6.63 kcal/mol at the B3LYP/6-311++G(d,p) level of theory. mdpi.com A different study using the ωB97XD/6-311++G(d,p) level of theory reported a higher interaction energy of 8.36 kcal/mol. mdpi.com The presence of the 4-isopropyl group in this compound may introduce steric hindrance that could slightly alter the geometry and energy of these hydrogen bonds compared to the unsubstituted parent compound.

Table 3: Calculated Hydrogen Bond Parameters for a Dimer of this compound (Hypothetical)

| Parameter | Value |

|---|---|

| H-bond type | N-H···O=C |

| H···O distance (Å) | 1.95 |

| N-H···O angle (°) | 170 |

| Interaction Energy (kcal/mol) | -8.0 |

| BSSE Corrected Interaction Energy (kcal/mol) | -6.5 |

Note: This data is hypothetical, based on published data for Methyl 1H-pyrrole-2-carboxylate and general principles of hydrogen bonding.

Investigation of Other Non-Covalent Interactions (e.g., van der Waals, Halogen Bonding)

Beyond the well-understood hydrogen bonding, a comprehensive understanding of this compound necessitates the exploration of other non-covalent interactions, primarily van der Waals forces. Halogen bonding, while a significant interaction in many organic molecules, is not directly applicable to this compound in its native state due to the absence of halogen substituents. However, theoretical studies on halogenated pyrrole derivatives indicate that the pyrrole ring can participate in such interactions if a halogen atom were introduced.

A theoretical study on the interaction of N-substituted pyrrole molecules with graphene surfaces highlighted the importance of dispersion interactions, particularly with longer alkyl chains. This suggests that the isopropyl group in this compound would similarly enhance its interaction with non-polar surfaces and other molecules through these forces.

| Interaction Type | Predicted Significance | Contributing Moieties | Computational Methods for Investigation |

| Van der Waals | High | Isopropyl group, Pyrrole ring, Methyl ester group | DFT with dispersion corrections (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT) |

| Halogen Bonding | Not applicable (in native form) | N/A | DFT, Molecular Electrostatic Potential (MEP) analysis (for hypothetical halogenated derivatives) |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the isopropyl and methyl ester substituents necessitates a thorough conformational analysis and molecular dynamics simulations to understand the dynamic behavior of this compound.

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the isopropyl and methyl ester groups to the pyrrole ring. The pyrrole ring itself is aromatic and thus planar. Theoretical calculations, such as relaxed potential energy surface scans using DFT methods, can map out the energy changes associated with the rotation of these substituent groups.

For the methyl ester group, two primary planar conformations are expected: syn and anti, where the carbonyl oxygen is oriented towards or away from the pyrrole nitrogen, respectively. Studies on similar 2-acylpyrroles have shown that both conformers can be stable, with the syn-conformation often stabilized by the formation of intermolecular hydrogen-bonded dimers in the solid state.

The rotation of the isopropyl group will be governed by steric hindrance with the adjacent methyl ester group and the pyrrole ring. It is anticipated that staggered conformations, which minimize these steric clashes, will represent the energy minima. High-level ab initio calculations can provide precise energy differences between various conformers. A study on tetrasubstituted pyrrole derivatives found that low-energy conformers could be clustered into distinct families based on the torsional angles of their substituents.

| Rotatable Bond | Expected Stable Conformations | Key Influencing Factors |

| Pyrrole-C(isopropyl) | Staggered conformations | Steric hindrance with the methyl ester and pyrrole ring |

| Pyrrole-C(ester) | syn and anti planar conformations | Potential for intermolecular hydrogen bonding, steric interactions |

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in a solvent environment, mimicking real-world conditions. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into its flexibility, solvation, and intermolecular interactions.

In a polar protic solvent like water or methanol, MD simulations would likely reveal the formation of transient hydrogen bonds between the pyrrole N-H group, the carbonyl oxygen of the ester, and solvent molecules. The simulations would also capture the dynamic rotation of the isopropyl and methyl ester groups, providing information on the accessible conformational space and the timescales of conformational changes. The hydrophobic isopropyl group would likely influence the local solvent structure, potentially leading to hydrophobic solvation effects.

Reactivity and Advanced Derivatization Chemistry

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609) due to the participation of the nitrogen lone pair in the aromatic sextet, which increases the electron density of the ring carbons. Electrophilic substitution typically occurs at the C5 position, which is adjacent to the nitrogen and activated by it. However, the substituents on the ring play a crucial role in directing the incoming electrophile.

Directing Effects of the Isopropyl and Carboxylate Groups

The regiochemical outcome of electrophilic aromatic substitution on methyl 4-isopropyl-pyrrole-2-carboxylate is determined by the combined electronic and steric effects of the isopropyl and methyl carboxylate groups.

Isopropyl Group (at C4): As an alkyl group, the isopropyl substituent is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack. EDGs on pyrrole rings generally direct incoming electrophiles to the adjacent vacant positions. In this case, the isopropyl group at C4 would activate the C3 and C5 positions.

Methyl Carboxylate Group (at C2): The methyl carboxylate group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons of the carbonyl group. EWGs deactivate the ring towards electrophilic substitution. The deactivating effect is most pronounced at the positions ortho and para to the substituent. In the context of the pyrrole ring, the carboxylate group at C2 deactivates the C3 and C5 positions.

The interplay between the activating isopropyl group and the deactivating carboxylate group dictates the preferred site of electrophilic attack. While the isopropyl group activates the C5 position, the carboxylate group deactivates it. However, the nitrogen atom of the pyrrole ring strongly activates the C5 position. Therefore, electrophilic substitution is expected to predominantly occur at the C5 position. The C3 position is sterically hindered by the adjacent isopropyl group and electronically deactivated by the carboxylate group, making it a less favorable site for substitution.

Halogenation, Nitration, and Sulfonation Studies

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted pyrroles.

Halogenation: The halogenation of pyrroles is a well-established reaction. Due to the high reactivity of the pyrrole ring, mild halogenating agents are typically employed to avoid polyhalogenation and decomposition. For pyrrole-2-carboxylates, halogenation is expected to occur at the C5 position.

Interactive Data Table: Halogenation of Substituted Pyrrole-2-carboxylates

| Substrate | Halogenating Agent | Position of Halogenation | Reference |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-chlorosuccinimide | 4 | researchgate.net |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | 4 | researchgate.net |

Nitration: The nitration of pyrroles requires mild conditions to prevent polymerization and oxidation. A common reagent for the nitration of pyrroles is nitric acid in acetic anhydride. For pyrrole-2-carboxylates, nitration is directed to the C4 or C5 position, depending on the other substituents present. Given the directing effects in this compound, nitration would be expected to occur at the C5 position.

Sulfonation: Sulfonation of pyrroles is typically carried out using a complex of sulfur trioxide and pyridine (B92270) to avoid the harsh acidic conditions of fuming sulfuric acid, which can lead to polymerization. The sulfonation of pyrrole itself yields pyrrole-2-sulfonic acid. For a 2-substituted pyrrole, sulfonation is expected to occur at the C5 position.

Transformations at the Ester Moiety

The methyl ester group at the C2 position of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Hydrolysis to Pyrrolecarboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-isopropyl-pyrrole-2-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, is a common method.

Transesterification and Ester Exchange Reactions

Transesterification, the conversion of one ester to another, is a useful reaction for modifying the properties of the molecule. This can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. Enzymatic transesterification using lipases has also been shown to be an effective method for pyrrole esters.

Interactive Data Table: Transesterification of Methyl 1H-pyrrole-2-carboxylate

| Alcohol | Catalyst | Product | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Novozym 435 | Benzyl 1H-pyrrole-2-carboxylate | 46 | organic-chemistry.org |

| Cyclohexanol | Novozym 435 | Cyclohexyl 1H-pyrrole-2-carboxylate | 98 | organic-chemistry.org |

| 1-Butanol | Novozym 435 | Butyl 1H-pyrrole-2-carboxylate | 72 | organic-chemistry.org |

Amidation and Reductions to Aldehydes and Alcohols

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by the use of coupling agents. The resulting amides are important intermediates in medicinal chemistry.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde, 4-isopropyl-pyrrole-2-carbaldehyde, can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the reaction conditions is necessary to prevent over-reduction to the alcohol.

Reduction to Alcohols: Complete reduction of the ester group to the corresponding primary alcohol, (4-isopropyl-1H-pyrrol-2-yl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4).

Interactive Data Table: Reduction of Substituted Pyrrole-2-carboxylates

| Substrate | Reducing Agent | Product | Reference |

| Pyrrole-2,5-dicarboxylates | Diisobutylaluminum hydride (3 eq) | Corresponding mono-alcohol | nih.gov |

| 2-Thionoester pyrroles | Raney® Nickel | 2-Formyl pyrroles | researchgate.net |

Reactions at the Pyrrole Nitrogen (N-functionalization)

The nitrogen atom of the pyrrole ring in this compound retains a proton that is moderately acidic, with a pKa around 17.5 for the parent pyrrole molecule. wikipedia.org This acidity allows for deprotonation by strong bases, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to generate the corresponding pyrrolide anion. wikipedia.org This anion is a potent nucleophile, enabling a wide array of N-functionalization reactions through the introduction of various electrophiles. wikipedia.orgorganic-chemistry.org

The regioselectivity of these reactions is highly dependent on the reaction conditions. The formation of an ionic bond between the pyrrolide nitrogen and metals like sodium or potassium, often facilitated by solvating solvents, typically directs alkylation to the nitrogen atom. wikipedia.org This method provides a reliable route to a diverse range of N-substituted pyrrole derivatives.

Common N-functionalization reactions applicable to this scaffold include:

N-Alkylation: Introduction of alkyl groups using alkyl halides (e.g., iodomethane, benzyl bromide).

N-Acylation: Reaction with acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form N-acylpyrroles. organic-chemistry.org

N-Sulfonylation: Introduction of sulfonyl groups (e.g., tosyl chloride) for protection or modification of the ring's electronic properties. organic-chemistry.org

Michael Addition: In some cases, the pyrrolide anion can participate in Michael additions to α,β-unsaturated carbonyl compounds. organic-chemistry.org

The table below summarizes representative N-functionalization reactions.

| Reaction Type | Reagent/Electrophile | Resulting N-Substituent | General Conditions |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | -CH₃ (Methyl) | NaH, THF/DMF |

| N-Benzylation | Benzyl Bromide (BnBr) | -CH₂Ph (Benzyl) | NaH, THF/DMF |

| N-Acylation | Acetyl Chloride (AcCl) | -C(O)CH₃ (Acetyl) | Pyridine or Et₃N |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | -SO₂C₆H₄CH₃ (Tosyl) | NaH, THF |

Modifications and Transformations of the Isopropyl Group

Direct chemical modification of the isopropyl group on the pyrrole ring presents a significant synthetic challenge due to the high bond dissociation energy of sp³ C-H bonds. However, several strategies, drawn from general principles of organic chemistry, can be considered for its transformation.

One potential avenue is free-radical halogenation. While reactions with reagents like N-Bromosuccinimide (NBS) typically favor bromination on the electron-rich pyrrole ring, conditions promoting allylic or benzylic-type halogenation could potentially functionalize the tertiary carbon of the isopropyl group. This would yield a halide that could be subsequently displaced by various nucleophiles.

Another strategy involves bioisosteric replacement, where the isopropyl group is synthetically replaced by other moieties to modulate properties like lipophilicity and metabolic stability. beilstein-journals.org For instance, the geminal dimethyl moiety of the isopropyl group could be conceptually compared to a cyclopropyl (B3062369) or oxetanyl group, which can be introduced through multi-step synthetic sequences starting from different precursors. beilstein-journals.org Fluorination of the isopropyl group represents another advanced modification, which can significantly alter the compound's electronic properties and lipophilicity. beilstein-journals.org

The table below outlines theoretical and analogous transformations for the isopropyl group.

| Transformation Type | Potential Reagents | Potential Product Feature | Challenges and Considerations |

|---|---|---|---|

| Free-Radical Halogenation | NBS, AIBN/light | Bromination at the tertiary carbon | Low selectivity; competitive ring halogenation is likely. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Hydroxylation or ketone formation | Harsh conditions may degrade the pyrrole ring. |

| Bioisosteric Replacement | Multi-step synthesis | Replacement with cyclopropyl or oxetanyl groups | Requires de novo synthesis, not a direct modification. |

Intramolecular and Intermolecular Rearrangement Studies

The study of molecular rearrangements in substituted pyrroles provides insight into their stability and potential for isomerization under specific conditions. These transformations often involve the migration of substituents around the heterocyclic ring.

Isomerization Mechanisms (e.g., 4-isopropyl to 5-isopropyl migration)

The migration of an alkyl group, such as an isopropyl group from the C-4 to the C-5 position on the pyrrole ring, is not a spontaneous process and typically requires significant energy input, such as heat or catalytic activation. The mechanism for such a rearrangement would likely proceed through a charged intermediate.

An acid-catalyzed pathway is a plausible mechanism for this isomerization. The process would initiate with the protonation of the pyrrole ring, most likely at the C-5 position due to the directing effect of the ester at C-2 and the alkyl group at C-4. This generates a resonance-stabilized carbocation intermediate (a Wheland-type intermediate). A subsequent wikipedia.orgnih.gov-hydride shift followed by a wikipedia.orgnih.gov-alkyl shift (or a direct alkyl shift) could reposition the isopropyl group. Deprotonation would then restore the aromaticity of the pyrrole ring, yielding the 5-isopropyl isomer.

Alternatively, thermal rearrangements, such as acs.orgacs.org-sigmatropic rearrangements, are well-documented in the synthesis of pyrroles but are less common for post-synthetic modification of simple alkyl groups. acs.org The isomerization of 2H-pyrroles to the more stable 1H-pyrroles can occur via a nih.govacs.org-sigmatropic shift, but this involves a substituent migrating from the nitrogen atom, which is not directly applicable here. researchgate.net

Influence of Catalysts and Solvent Effects on Rearrangements

The feasibility and outcome of the proposed rearrangement from a 4-isopropyl to a 5-isopropyl derivative would be highly dependent on the choice of catalyst and solvent.

Catalysts:

Brønsted Acids: Strong acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) would be required to protonate the pyrrole ring and initiate the rearrangement cascade. researchgate.net The concentration and strength of the acid would be critical factors in determining the reaction rate.

Lewis Acids: Lewis acids could also potentially catalyze the migration by coordinating to the ester group or the ring itself, thereby increasing the electrophilicity of the ring and facilitating the alkyl shift.

Transition Metals: While more commonly used in cross-coupling and cyclization reactions, certain transition metal catalysts could potentially mediate rearrangements through oxidative addition and reductive elimination pathways, although this is less conventional for simple alkyl migrations on pyrroles. acs.orgnih.gov

Solvent Effects: The choice of solvent plays a crucial role in stabilizing the intermediates involved in the rearrangement.

Polar Protic Solvents: Solvents like alcohols could participate in the reaction by stabilizing the protonated intermediates but might also act as competing nucleophiles.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are effective at solvating cations and could facilitate an acid-catalyzed process. gaylordchemical.com The use of DMSO has been shown to be superior in some copper-catalyzed reactions for pyrrole synthesis. gaylordchemical.com

Nonpolar Solvents: For thermally induced rearrangements, nonpolar solvents like toluene (B28343) or xylene would be more suitable to reach the high temperatures required while minimizing side reactions.

The table below summarizes the potential influence of these factors on the theoretical 4- to 5-isopropyl rearrangement.

| Factor | Type | Anticipated Effect on Rearrangement | Example |

|---|---|---|---|

| Catalyst | Strong Brønsted Acid | Initiates rearrangement via ring protonation. | Trifluoroacetic Acid (TFA) |

| Lewis Acid | May facilitate alkyl shift by activating the ring. | AlCl₃, BF₃·OEt₂ | |

| Solvent | Polar Aprotic | Stabilizes cationic intermediates in a catalyzed pathway. | DMSO, DMF |

| Nonpolar | Suitable for high-temperature thermal rearrangements. | Toluene, Xylene |

Research Applications in Chemical Biology and Materials Science

Medicinal Chemistry Research: Molecular Interactions and Target Engagement

The pyrrole (B145914) nucleus is a vital scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds and its ability to serve as a foundation for the development of novel therapeutic agents. nih.govnih.govalliedacademies.orgjuit.ac.in Methyl 4-isopropyl-pyrrole-2-carboxylate, as a substituted pyrrole derivative, represents a key starting point for chemical modifications aimed at exploring and optimizing biological activity. Its structure combines the aromatic pyrrole ring, a known pharmacophore, with functional groups that can be readily modified to tune its physicochemical properties and biological interactions. nih.govdrugbank.com

The pyrrole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govalliedacademies.orgresearchgate.net The this compound scaffold is a valuable starting point for creating diverse chemical libraries. The pyrrole-2-carboxylate moiety, in particular, is a key structural component in many compounds with potential antibacterial and antibiofilm effects. mdpi.comnih.gov Its utility lies in the potential for modification at several positions: the nitrogen atom, the ester group at position 2, the isopropyl group at position 4, and the remaining open positions on the pyrrole ring. These modifications allow for the systematic exploration of the chemical space around the core scaffold to identify compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

The synthesis of derivatives from a core scaffold like this compound is a cornerstone of medicinal chemistry. A common and highly effective strategy involves the conversion of the methyl ester at the 2-position into a carboxamide. This is often achieved by reacting the ester with various primary or secondary amines to generate a library of N-substituted pyrrole-2-carboxamides. nih.govresearchgate.net This transformation is significant because the resulting amide bond can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. nih.gov

Further diversification can be achieved by introducing different substituents onto the pyrrole ring itself. For example, synthetic routes allow for the addition of various aryl groups, such as phenyl or pyridyl rings, which can be further decorated with electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. nih.govnih.gov Multicomponent reactions are also employed to efficiently construct highly functionalized pyrrole derivatives, combining aldehydes, amines, and other building blocks in a single step to rapidly generate structural diversity. raijmr.com

Derivatives of the pyrrole-2-carboxylate scaffold have been extensively studied for their ability to bind to important biological macromolecules, including DNA and proteins.

DNA Minor Groove Binding: Polyamides containing N-methylpyrrole units, which are structurally related to pyrrole-2-carboxylates, are well-known for their capacity to bind sequence-specifically to the minor groove of DNA. google.comresearchgate.netcaltech.edu The curved shape of the pyrrole-amide backbone allows it to fit snugly within the minor groove, and the arrangement of pyrrole and other heterocyclic rings dictates the target DNA sequence. researchgate.net These molecules can be appended with alkylating agents, which, once guided to a specific DNA sequence by the pyrrole scaffold, can form covalent adducts, such as N3-methyladenine. nih.govnih.gov This targeted alkylation makes them promising tools for molecular biology and potential anticancer agents. The binding affinity and specificity can be tuned by altering the number of pyrrole rings and the nature of the linkers between them. caltech.edu

Protein Active Site Interactions: Pyrrole derivatives have been identified as potent inhibitors of various enzymes by binding to their active sites. For instance, pyrrole-2-carboxamide derivatives have been designed to target the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter protein in Mycobacterium tuberculosis. nih.govresearchgate.net Docking studies show that these inhibitors can form key hydrogen bonds with amino acid residues, such as ASP645, within the active site of MmpL3. nih.gov Other pyrrole-based compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, and metallo-β-lactamases, which are responsible for antibiotic resistance. mdpi.comnih.gov In these cases, specific substituents on the pyrrole scaffold engage in crucial interactions within the enzyme's binding pocket, leading to inhibition of its catalytic activity. nih.govnih.gov